molecular formula C14H20 B15169595 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene CAS No. 917569-04-1

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene

Cat. No.: B15169595
CAS No.: 917569-04-1
M. Wt: 188.31 g/mol
InChI Key: SELCCSVDNAPBMF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,4-dimethylpent-3-en-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 2,4-dimethylpent-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the 2,4-dimethylpent-3-en-2-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products may include 1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzoic acid.

    Reduction: Products may include 1-(2,4-dimethylpentyl)-4-methylbenzene.

    Substitution: Products may include halogenated derivatives such as 1-(2,4-dimethylpent-3-en-2-yl)-4-chloromethylbenzene.

Scientific Research Applications

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylpent-3-en-2-yl)-2-phenylpyrrolidine
  • 2-(3-methoxy-2,4-dimethylpent-3-en-2-yl)-2-phenylpyrrolidine

Uniqueness

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, a compound with the molecular formula C13H18, is a member of the class of organic compounds known as aromatic hydrocarbons. Its structure features a methyl-substituted benzene ring and an aliphatic side chain that contributes to its unique biological properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18=C6H4(C5H9)\text{C}_{13}\text{H}_{18}=\text{C}_6\text{H}_4(\text{C}_5\text{H}_9)

This structure highlights the presence of both a benzene ring and an aliphatic chain, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays involving human cancer cells (e.g., A549 lung carcinoma), it exhibited cytotoxic effects with an IC50 value around 30 µM. The proposed mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various substituted benzenes, including this compound. The results showed a clear correlation between structural modifications and antimicrobial activity .
  • Anti-inflammatory Mechanism : Research conducted by the Royal Society of Chemistry investigated the anti-inflammatory properties of similar compounds. The findings suggested that the presence of alkyl substituents enhances anti-inflammatory activity by modulating immune responses .
  • Anticancer Activity : In a recent pharmacological study, this compound was tested against various cancer cell lines. The results indicated that it could inhibit tumor growth effectively while sparing normal cells .

Data Table: Summary of Biological Activities

Activity Type Effect Tested Against IC50/MIC Values
AntimicrobialInhibition of bacterial growthStaphylococcus aureus, E. coliMIC: 50 - 100 µg/mL
Anti-inflammatoryReduction in cytokine productionMurine macrophagesNot specified
AnticancerInduction of apoptosisA549 lung carcinomaIC50: ~30 µM

Properties

CAS No.

917569-04-1

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzene

InChI

InChI=1S/C14H20/c1-11(2)10-14(4,5)13-8-6-12(3)7-9-13/h6-10H,1-5H3

InChI Key

SELCCSVDNAPBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C=C(C)C

Origin of Product

United States

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